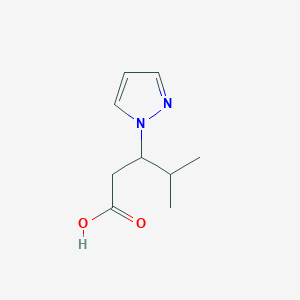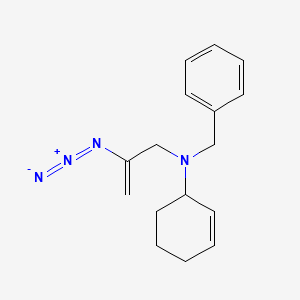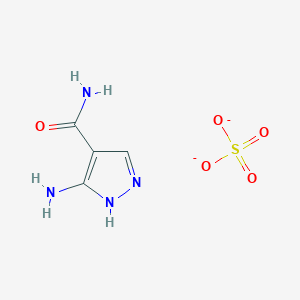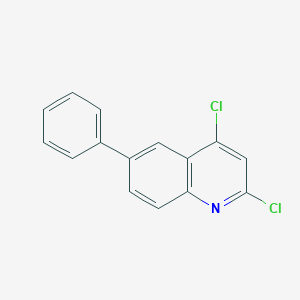
tert-Butyl 4,4,4-trifluoromethylcrotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4,4,4-trifluoromethylcrotonate: is an organic compound with the molecular formula C8H11F3O2. It is a derivative of crotonic acid, where the hydrogen atoms on the terminal carbon are replaced by trifluoromethyl groups, and the carboxyl group is esterified with tert-butyl alcohol. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4,4,4-trifluoromethylcrotonate can be synthesized through the esterification of 4,4,4-trifluorocrotonic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,4,4-trifluoromethylcrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4,4,4-trifluoromethylcrotonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl 4,4,4-trifluoromethylcrotonate involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 4-bromobenzoate
- tert-Butyl 4-anilinopiperidine-1-carboxylate
- tert-Butyl methyl ether
Comparison: tert-Butyl 4,4,4-trifluoromethylcrotonate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties compared to other tert-butyl esters. This group increases the compound’s lipophilicity and stability, making it valuable in applications where these properties are desired .
Properties
Molecular Formula |
C8H11F3O2 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
tert-butyl 4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C8H11F3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H,1-3H3 |
InChI Key |
AMBVAEUIRPBJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11824395.png)






![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)





